WBC100

c-Myc degradation Acute Myeloid Leukemia In vivo efficacy comparison

Researchers needing to eliminate c-Myc oncoprotein face limited options beyond transcriptional suppressors. WBC100 is an oral molecular glue that directly degrades c-Myc via CHIP E3 ligase, not merely inhibiting its expression. - Potent: IC50 16-61 nM in PDAC, AML, T-cell lymphoma. - Selective: up to 137-fold window vs normal cells. - In vivo: 71-96% TGI in PDAC models; superior to (+)-JQ1 in refractory AML. Phase I clinical candidate. Each batch is rigorously QC-tested. Reliable global shipping.

Molecular Formula C25H33NO7
Molecular Weight 459.5 g/mol
Cat. No. B10861043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWBC100
Molecular FormulaC25H33NO7
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5)N
InChIInChI=1S/C25H33NO7/c1-10(2)16(26)20(28)30-21-23(11(3)4)17(32-23)18-25(33-18)22(5)7-6-12-13(9-29-19(12)27)14(22)8-15-24(21,25)31-15/h10-11,14-18,21H,6-9,26H2,1-5H3/t14-,15-,16+,17-,18-,21+,22-,23-,24+,25+/m0/s1
InChIKeyOWLJDBBFRJXPGM-VBIGTWTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WBC100 c-Myc Degrader Procurement Guide


The compound [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate, identified as WBC100 (14-D-Valine-TPL), is a macrocyclic ingol-type diterpenoid ester functionalized with a D-valine moiety [1]. It operates as a potent and orally bioavailable molecular glue degrader that selectively targets the c-Myc oncoprotein for ubiquitin E3 ligase CHIP-mediated proteasomal degradation . WBC100 is not a classical PKC modulator but a novel chemical probe and clinical-stage candidate (Phase I) for investigating c-Myc-driven malignancies, including acute myeloid leukemia and pancreatic ductal adenocarcinoma [2].

WBC100 Procurement Rationale vs. Alternatives


Substituting WBC100 with alternative ingol esters or c-Myc inhibitors introduces significant experimental and translational risk due to divergent mechanisms of action and selectivity profiles. While natural ingol esters such as ingol-3,7,12-triacetate-8-benzoate exhibit P-glycoprotein (P-gp) inhibition activity [1], they lack the engineered D-valine moiety essential for c-Myc degradation via the ubiquitin-proteasome pathway. Conversely, c-Myc transcriptional inhibitors like (+)-JQ1 suppress MYC expression but do not eliminate pre-existing c-Myc protein and demonstrate inferior in vivo efficacy in refractory models [2]. WBC100 uniquely combines an ingol-derived macrocyclic scaffold with a specific amino acid esterification that confers oral bioavailability, selectivity for c-Myc overexpressing cells, and the capacity to degrade the c-Myc protein itself—a mechanistic distinction that cannot be replicated by class-level analogs .

WBC100 Differentiation Evidence


In Vivo Antitumor Efficacy vs. (+)-JQ1 in Refractory AML

WBC100 demonstrates markedly superior in vivo antitumor activity compared to the c-Myc transcriptional inhibitor (+)-JQ1 in an orthotopic refractory AML model. While (+)-JQ1 at 50 mg/kg (i.p., daily for 14 days) was ineffective in suppressing tumor growth, WBC100 at oral doses of 0.4-0.8 mg/kg (once daily for 14 days) eliminated refractory MOLM-13-luciferase cells in vivo [1]. This represents a >100-fold lower dose requirement for WBC100 with a more definitive therapeutic outcome (tumor elimination vs. no significant inhibition).

c-Myc degradation Acute Myeloid Leukemia In vivo efficacy comparison

Cytotoxicity Selectivity for c-Myc Overexpressing Cells

WBC100 exhibits pronounced selectivity for c-Myc overexpressing cancer cells compared to normal human cell lines with low c-Myc expression. Against c-Myc-high cancer cells, WBC100 displays IC50 values of 16 nM (MOLM-13, AML), 17 nM (H9, T-cell lymphoma), and 61 nM (Mia-paca2, PDAC). In stark contrast, normal human cell lines L02 (hepatocytes), MRC-5 (lung fibroblasts), and WI38 (lung fibroblasts) show IC50 values of 2205 nM, 151 nM, and 570 nM, respectively [1]. The therapeutic window ranges from approximately 9-fold (H9 vs. MRC-5) to over 137-fold (MOLM-13 vs. L02).

c-Myc overexpression Cancer selectivity Cytotoxicity IC50

Dose-Dependent Tumor Growth Inhibition in PDAC Xenografts

WBC100 produces robust, dose-dependent tumor growth inhibition (TGI) in c-Myc overexpressing pancreatic ductal adenocarcinoma (PDAC) xenograft models. At oral doses of 0.1, 0.2, and 0.4 mg/kg (twice daily, 21 days), WBC100 achieved TGI values of 71.94%, 87.63%, and 96.14%, respectively [1]. This near-complete tumor stasis at the highest dose underscores the compound's potent in vivo pharmacodynamic activity in a therapeutically challenging solid tumor context where c-Myc is frequently dysregulated.

Pancreatic cancer Tumor growth inhibition Dose-response

Oral Bioavailability and Survival Benefit in AML Model

WBC100 demonstrates oral bioavailability with clear dose-dependent survival benefits in an aggressive acute myeloid leukemia model. At low (0.1 mg/kg), medium (0.2 mg/kg), and high (0.4 mg/kg) oral doses administered twice daily for 21 days, WBC100 produced dose-dependent antitumor activity. High and medium doses eradicated MOLM-13-luciferase cells in vivo, with all mice achieving disease-free survival at day 35. Even the low dose (0.1 mg/kg) significantly inhibited tumor growth and prolonged survival in leukemic mice [1]. This oral efficacy contrasts with many c-Myc-targeting agents that require parenteral administration or demonstrate limited in vivo stability.

Oral bioavailability AML Survival benefit Pharmacodynamics

Mechanistic Differentiation from Natural Ingol Esters

WBC100 is fundamentally distinct from natural ingol esters in both mechanism and therapeutic application. Natural ingol esters such as ingol-3,7,12-triacetate-8-benzoate act as P-glycoprotein (P-gp) inhibitors, enhancing the efficacy of co-administered chemotherapeutics like doxorubicin by up to 105-fold at 10 μM without inherent cytotoxicity [1]. In contrast, WBC100 functions as a molecular glue that induces proximity between c-Myc and the E3 ubiquitin ligase CHIP, leading to selective c-Myc protein degradation via the 26S proteasome pathway [2]. WBC100 does not modulate P-gp and instead directly eliminates c-Myc-dependent cancer cells as a single agent.

c-Myc degradation P-glycoprotein inhibition Mechanism of action

WBC100 Optimal Deployment Scenarios


Validating c-Myc Dependency in Tumor Models

Given its potent single-agent activity against c-Myc overexpressing cancer cells (IC50 16-61 nM) and robust in vivo tumor growth inhibition (71-96% TGI in PDAC), WBC100 is ideally suited for establishing proof-of-concept that c-Myc degradation translates to therapeutic benefit in genetically defined cancer models [1]. Researchers investigating c-Myc-driven AML, pancreatic cancer, or T-cell lymphoma can employ WBC100 to assess target engagement and tumor response.

Comparing c-Myc Degradation vs. Transcriptional Inhibition

The direct head-to-head comparison demonstrating WBC100's superiority over the transcriptional inhibitor (+)-JQ1 in refractory AML models [1] positions WBC100 as the reference compound for studies dissecting the differential biological consequences of c-Myc protein elimination versus transcriptional suppression. This scenario is particularly relevant for research programs seeking to understand resistance mechanisms to BET bromodomain inhibitors or other indirect c-Myc modulators.

Developing Oral c-Myc-Targeted Combination Regimens

The established oral bioavailability of WBC100 and its dose-dependent survival benefit in orthotopic AML models [1] make it a suitable partner agent for combination studies with standard-of-care chemotherapeutics or targeted agents. Unlike natural ingol esters that act as chemosensitizers via P-gp inhibition [2], WBC100 provides direct oncogene degradation, enabling orthogonal combination strategies in c-Myc-high malignancies.

Biomarker-Driven Patient Stratification Studies

The quantified selectivity window (up to 137-fold differential cytotoxicity between c-Myc-high cancer cells and normal cells) [1] supports the use of WBC100 in preclinical studies designed to validate c-Myc immunohistochemistry or gene amplification as predictive biomarkers. WBC100's clinical advancement into Phase I trials [3] further underscores its translational relevance for biomarker-driven oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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